molecular formula C18H23N3O B5855517 1-[(2-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine

1-[(2-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B5855517
M. Wt: 297.4 g/mol
InChI Key: JIAWVOOIBLHBCG-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has been studied for its potential therapeutic applications, especially in the field of neurology and psychiatry .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-22-18-8-3-2-6-16(18)14-20-10-12-21(13-11-20)15-17-7-4-5-9-19-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAWVOOIBLHBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[(2-Methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction, and sulfonium salts for substitution reactions . Major products formed from these reactions include secondary amines and piperazinopyrrolidinones .

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